5-Iodo-1-methyl-1H-indazol-3-ol
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Overview
Description
5-Iodo-1-methyl-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a hydroxyl group at the 3rd position of the indazole ring. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 5-iodo-1-methyl-1h-indazol-3-ol, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Some indazole derivatives have been found to inhibit cell growth, particularly in certain types of cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyl-1H-indazol-3-ol is a part of the indazole family, which is known for its broad range of chemical and biological properties . The indazole moiety is a core component of many natural products and marketed drugs
Cellular Effects
Indazole derivatives have shown promising inhibitory effects against human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Indazole compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 1-methyl-1H-indazol-3-ol. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing byproducts and waste. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-1H-indazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions to modify the indazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted derivatives like 5-azido-1-methyl-1H-indazol-3-ol.
Oxidation: Formation of 5-iodo-1-methyl-1H-indazol-3-one.
Reduction: Formation of reduced indazole derivatives with modified substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise as a lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazol-3-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1-methyl-1H-indazol-3-ol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
5-Chloro-1-methyl-1H-indazol-3-ol: Contains a chlorine atom, which affects its chemical properties and biological effects.
Uniqueness
5-Iodo-1-methyl-1H-indazol-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its potential as a radiolabeled compound for imaging studies and as a versatile intermediate for further functionalization .
Properties
IUPAC Name |
5-iodo-1-methyl-2H-indazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWQKBQGPPFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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